molecular formula C11H15NO4S B1332922 3-[(Tert-butylamino)sulfonyl]benzoic acid CAS No. 222409-98-5

3-[(Tert-butylamino)sulfonyl]benzoic acid

Cat. No.: B1332922
CAS No.: 222409-98-5
M. Wt: 257.31 g/mol
InChI Key: SDXFCMYPDCRZHF-UHFFFAOYSA-N
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Description

3-[(Tert-butylamino)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Reactivity

3-[(Tert-butylamino)sulfonyl]benzoic acid and its derivatives are utilized in various chemical synthesis processes. For example, tert-Butyl Hydroperoxide (TBHP)-Initiated Vicinal Sulfonamination of Alkynes, a radical annulation process, uses similar sulfinic acids to synthesize bioactive compounds (Chen, Meng, Han, & Han, 2016). Another study discusses the synthesis of tert-butyl esters of 3-(dihydroxybenzoyloxy)methyl- and 3-(diacetoxybenzoyloxy)methyl-7α-chlorocephalosporanic acid sulfones, highlighting the compound's role in creating new chemical entities (Grigan, Veinberg, Shestakova, Kaņepe, & Lukevics, 2000).

2. Molecular Structure and Magnetic Properties

The molecular structure and magnetism of related compounds have been a subject of study, providing insights into the physical properties of these substances. For instance, the molecular structure, vibrational, UV, NMR, HOMO-LUMO, and other analyses of 3,5 di tert butyl 4 hydroxy benzoic acid were reported, showcasing the detailed characterization of similar compounds (Mathammal, Sangeetha, Sangeetha, Mekala, & Gadheeja, 2016). Another study on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid explored its crystallography and antiferromagnetic properties, contributing to the understanding of its magnetic behavior (Baskett & Lahti, 2005).

3. Catalytic Applications

The compound and its derivatives show potential as catalysts in various chemical reactions. For example, tert-Butyl phenyl sulfoxide, a related compound, has been used as a traceless precatalyst for generating sulfenate anions in catalytic coupling reactions (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015). Additionally, magnesium complexes incorporating sulfonate phenoxide ligands derived from similar compounds have been developed as efficient catalysts for the ring-opening polymerization of various organic compounds (Chen, Liu, Lin, & Ko, 2010).

4. Interaction with Biological Systems

While specific studies on the biological interaction of this compound are limited, related compounds have been investigated for their biological properties. A study on the induction of apoptosis by a similar compound in breast cancer cells highlights the potential biological activities of these substances (Siddharth, Mohapatra, Preet, Das, Satapathy, Choudhuri, & Kundu, 2013).

Properties

IUPAC Name

3-(tert-butylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)12-17(15,16)9-6-4-5-8(7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXFCMYPDCRZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366613
Record name 3-[(tert-butylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222409-98-5
Record name 3-[(tert-butylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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